3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene is a complex organic compound with the molecular formula and a molecular weight of approximately 420.7 g/mol. This compound features a unique tricyclic structure characterized by the presence of four sulfur atoms integrated into its framework. Its intricate structure and properties make it significant in various fields of scientific research.
This compound belongs to the class of organosulfur compounds due to its sulfur content. It is categorized as a polycyclic compound because of its multiple interconnected rings, which contribute to its stability and reactivity.
The synthesis of 3,7,15,19-tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene typically involves multi-step organic reactions. A common synthetic route includes the cyclization of precursor molecules containing sulfur atoms under controlled conditions.
Key steps in the synthesis may include:
The molecular structure of 3,7,15,19-tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| CAS Number | 23088-84-8 |
| Molecular Formula | C22H28S4 |
| Molecular Weight | 420.7 g/mol |
| IUPAC Name | 3,7,15,19-tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9(26),10,12,21,23-hexaene |
| InChI Key | MUFBCKHHBIEYFL-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC2=CC(=CC=C2)CSCCCSCC3=CC=CC(=C3)CSC1 |
These notations provide insight into the compound's structural characteristics and facilitate further studies .
3,7,15,19-tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene is capable of undergoing several types of chemical reactions:
Common reagents and conditions for these reactions include:
The specific products formed depend on the reaction conditions and reagents employed .
The mechanism by which 3,7,15,19-tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene exerts its effects involves interactions with various molecular targets within biological systems. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species. This interaction may influence biochemical pathways relevant to its potential applications in medicine and biology.
Relevant data for physical and chemical properties can be derived from experimental analyses conducted under controlled conditions .
3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene has several notable applications:
These applications highlight the versatility and importance of this compound in scientific research .
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6